Diethyl phthalate-d4

Description

BenchChem offers high-quality Diethyl phthalate-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl phthalate-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

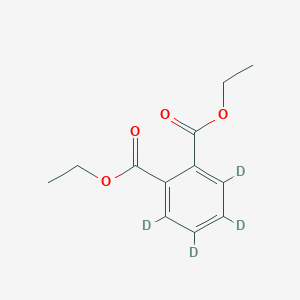

Structure

3D Structure

Properties

IUPAC Name |

diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKPEMZONWLCSK-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC)C(=O)OCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584031 | |

| Record name | Diethyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93952-12-6 | |

| Record name | 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93952-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Diethyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Diethyl phthalate-d4 (DEP-d4). This deuterated analog of diethyl phthalate is a valuable internal standard for mass spectrometry-based quantification of phthalates in various matrices, owing to its similar chemical and physical properties to the native compound, with a distinct mass difference. This guide details the synthetic route from commercially available deuterated starting materials and outlines the analytical methodologies for verifying its isotopic enrichment.

Synthesis of Diethyl Phthalate-d4

The synthesis of Diethyl phthalate-d4 follows the well-established Fischer-Speier esterification method, utilizing a deuterated starting material. The most common and efficient approach involves the acid-catalyzed esterification of Phthalic anhydride-d4 with ethanol.

Chemical Reaction

The overall reaction is as follows:

Phthalic anhydride-d4 reacts with ethanol in the presence of an acid catalyst to yield Diethyl phthalate-d4 and water.

Caption: Synthesis workflow for Diethyl phthalate-d4.

Experimental Protocol

This protocol is a general guideline based on standard esterification procedures.[1][2][3] Researchers should adapt it based on laboratory conditions and scale.

Materials:

-

Phthalic anhydride-d4 (Isotopic purity ≥ 98 atom % D)

-

Anhydrous Ethanol (ACS grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane or Diethyl ether (for extraction)

-

Hexane and Ethyl acetate (for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Phthalic anhydride-d4 in an excess of anhydrous ethanol (typically a 5 to 10-fold molar excess of ethanol).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of the phthalic anhydride-d4) to the stirred solution.

-

Reaction: Heat the mixture to reflux and maintain the reflux for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted phthalic acid. Be cautious as CO₂ evolution will occur.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

The solvent is removed under reduced pressure to yield the crude Diethyl phthalate-d4.

-

The crude product can be further purified by either vacuum distillation or column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure Diethyl phthalate-d4.[4]

-

Isotopic Purity Analysis

The determination of the isotopic purity of Diethyl phthalate-d4 is crucial for its use as an internal standard. The primary techniques employed for this analysis are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Analytical workflow for isotopic purity determination.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common method for determining the isotopic enrichment of Diethyl phthalate-d4.

Experimental Protocol (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the synthesized Diethyl phthalate-d4 in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250-280 °C.

-

Oven Program: A temperature gradient program to ensure good separation and peak shape (e.g., start at 100 °C, ramp to 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: A mass range that includes the molecular ions of both deuterated and non-deuterated diethyl phthalate (e.g., m/z 50-300).

-

Data Acquisition: Full scan mode to observe the entire mass spectrum.

-

Data Analysis:

The isotopic purity is determined by analyzing the molecular ion cluster in the mass spectrum.[5]

-

Identify the Molecular Ion: The molecular ion of unlabeled Diethyl Phthalate (C₁₂H₁₄O₄) has a monoisotopic mass of 222.0892 g/mol .[6] The molecular ion of Diethyl phthalate-d4 (C₁₂H₁₀D₄O₄) will be at m/z 226.

-

Analyze Isotopologue Distribution: The mass spectrum will show a distribution of ions corresponding to different isotopologues (M, M+1, M+2, etc.) due to the natural abundance of ¹³C. For the deuterated compound, the primary peak will be at M+4 (m/z 226).

-

Calculate Isotopic Purity: The isotopic purity is calculated by comparing the intensity of the peak corresponding to the fully deuterated molecule (m/z 226) to the sum of the intensities of all isotopologues of diethyl phthalate (from m/z 222 to 226).

Isotopic Purity (%) = [Intensity(m/z 226) / (Intensity(m/z 222) + ... + Intensity(m/z 226))] x 100

Corrections for the natural isotopic abundance of carbon-13 should be applied for a more accurate determination.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ²H NMR spectroscopy can be used to determine the isotopic purity.

Experimental Protocol (NMR):

-

Sample Preparation: Dissolve a known amount of the synthesized Diethyl phthalate-d4 in a deuterated solvent (e.g., Chloroform-d, Acetone-d6) that does not have signals overlapping with the analyte signals.

-

¹H NMR:

-

Acquire a quantitative ¹H NMR spectrum.

-

The aromatic region of the spectrum will show residual proton signals. The integration of these signals compared to the integration of the ethyl group protons can be used to determine the extent of deuteration on the aromatic ring.

-

-

²H NMR:

-

Acquire a quantitative ²H NMR spectrum.

-

This spectrum will directly show the signals of the deuterium atoms on the aromatic ring. The integration of these signals can be compared to an internal standard of known concentration and deuterium enrichment to quantify the isotopic purity.[7]

-

Data Analysis:

-

In ¹H NMR , the percentage of deuteration can be estimated by comparing the integral of the residual aromatic protons to the integral of the non-deuterated ethyl group protons.

-

In ²H NMR , the isotopic enrichment is determined by comparing the integral of the deuterium signal to the integral of a known reference standard.[8]

Quantitative Data Summary

The following table summarizes the expected and reported quantitative data for Diethyl phthalate-d4.

| Parameter | Value | Method | Reference |

| Chemical Formula | C₁₂H₁₀D₄O₄ | - | - |

| Molecular Weight | 226.26 g/mol | - | - |

| Isotopic Purity | ≥ 98 atom % D | MS, NMR | Commercial Suppliers |

| Chemical Purity | ≥ 98% | GC-MS, HPLC | Commercial Suppliers |

| ¹H NMR (CDCl₃, δ ppm) | ~7.5-7.7 (residual aromatic-H), 4.35 (q, 4H), 1.38 (t, 6H) | ¹H NMR | Literature |

| Mass Spectrum (EI) | Molecular Ion (M⁺) at m/z 226 | GC-MS | Theoretical |

Conclusion

This technical guide provides a detailed framework for the synthesis and isotopic purity assessment of Diethyl phthalate-d4. The esterification of commercially available Phthalic anhydride-d4 offers a straightforward route to this valuable internal standard. Rigorous analysis using mass spectrometry and NMR spectroscopy is essential to confirm the high isotopic enrichment required for accurate quantitative studies. The methodologies and data presented herein serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, environmental science, and drug development.

References

- 1. Page loading... [guidechem.com]

- 2. Diethyl phthalate synthesis - chemicalbook [chemicalbook.com]

- 3. How is the esterification of phthalic anhydride carried out? - News - Zibo Anquan Chemical Co., [zbaqchem.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diethyl Phthalate [webbook.nist.gov]

- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

Commercial Suppliers of Diethyl Phthalate-d4: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantitative results in analytical testing. Diethyl phthalate-d4 (DEP-d4), a deuterated form of Diethyl phthalate (DEP), serves as an excellent internal standard for the quantification of DEP in various matrices, including pharmaceutical products, environmental samples, and consumer goods. Its use helps to correct for variations in sample preparation and instrument response, thereby ensuring the integrity of the analytical data.

This technical guide provides an overview of commercial suppliers of Diethyl phthalate-d4 analytical standard, a comparison of their product specifications, and a detailed, generalized experimental protocol for its use in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Commercial Supplier Overview

A variety of chemical suppliers offer Diethyl phthalate-d4 for research and analytical purposes. The following table summarizes key quantitative data from several prominent suppliers to facilitate comparison.

| Supplier | Product Number (Example) | Purity | Format | CAS Number |

| LGC Standards | TRC-D444772 | >95% (HPLC)[1] | Neat | 93952-12-6[1][2] |

| Sigma-Aldrich | 34185 | Analytical Standard Grade[3] | Neat | 93952-12-6[3] |

| 46341 | 98 atom % D[4] | Neat | 93952-12-6[4] | |

| MedChemExpress | HY-Y0284S | 99.78% (LCMS), 99.2% Isotopic Enrichment[5] | Neat | 93952-12-6[5] |

| Cambridge Isotope Laboratories, Inc. | DLM-1629 | 98% Chemical Purity[6] | Neat | 93952-12-6[6] |

| CDN Isotopes | D-2726 | 99 atom % D[7] | Neat | 93952-12-6[7] |

| HPC Standards GmbH | 684285 | High-Purity | Not Specified | 93952-12-6 |

| Simson Pharma Limited | D670001 | Not Specified | Not Specified | 93952-12-6 |

| Clinivex | Not Specified | Not Specified | Not Specified | 93952-12-6 |

Experimental Protocol: Quantitative Analysis of Diethyl Phthalate using DEP-d4 Internal Standard by GC-MS

This section outlines a generalized methodology for the quantification of Diethyl phthalate in a liquid sample matrix (e.g., a pharmaceutical formulation or beverage) using Diethyl phthalate-d4 as an internal standard. This protocol is based on common practices in analytical chemistry for phthalate analysis.[2][3]

Materials and Reagents

-

Solvents: Hexane, Dichloromethane, Acetone (High purity, suitable for GC-MS analysis)

-

Diethyl phthalate (DEP) analytical standard

-

Diethyl phthalate-d4 (DEP-d4) analytical standard

-

Sample matrix (e.g., pharmaceutical product, soft drink)

-

Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps (to avoid phthalate contamination)

-

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Preparation of Standard Solutions

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh and dissolve a known amount of DEP and DEP-d4 in hexane to prepare individual primary stock solutions of 1000 µg/mL.

-

-

Calibration Standard Working Solutions:

-

Prepare a series of calibration standards by serial dilution of the DEP primary stock solution in hexane to achieve a concentration range that brackets the expected sample concentrations (e.g., 100, 300, 500, 1000, 3000, 5000 ng/mL).

-

Spike each calibration standard with the DEP-d4 internal standard to a constant concentration (e.g., 1000 ng/mL).

-

-

Internal Standard Spiking Solution (e.g., 1000 ng/mL):

-

Prepare a solution of DEP-d4 in dichloromethane at a concentration of 1000 ng/mL.

-

Sample Preparation (Liquid-Liquid Extraction)

-

Sample Spiking:

-

To a known volume of the liquid sample (e.g., 5 mL), add a known volume of the internal standard spiking solution (e.g., 5 mL of 1000 ng/mL DEP-d4 in dichloromethane).[2]

-

-

Extraction:

-

Vigorously shake the mixture for several minutes to ensure thorough mixing and extraction of the analyte and internal standard into the organic phase.

-

-

Phase Separation:

-

Allow the layers to separate. If an emulsion forms, centrifugation can be used to facilitate separation.

-

-

Collection:

-

Carefully transfer the organic layer (dichloromethane) to a clean GC vial for analysis.

-

GC-MS Analysis

-

Instrument Conditions (Example):

-

GC Column: A low-bleed capillary column suitable for phthalate analysis, such as a TraceGOLD TG-5MS or equivalent.[2]

-

Injector Temperature: 320 °C[2]

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program: An appropriate temperature gradient to ensure separation of DEP from other matrix components.

-

MS Detector: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

-

Data Acquisition:

-

Monitor characteristic ions for both DEP and DEP-d4. For many phthalates, a common ion is m/z 149. Specific quantifier and qualifier ions should be selected based on the mass spectra of the compounds.

-

-

Analysis Sequence:

-

Inject the prepared calibration standards to generate a calibration curve.

-

Inject the prepared sample extracts.

-

Data Analysis and Quantification

-

Calibration Curve:

-

For each calibration standard, calculate the ratio of the peak area of DEP to the peak area of DEP-d4.

-

Plot the peak area ratio against the concentration of DEP to construct a calibration curve.

-

-

Quantification:

-

For each sample, calculate the ratio of the peak area of DEP to the peak area of DEP-d4.

-

Determine the concentration of DEP in the sample by interpolating the peak area ratio from the calibration curve.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the key processes involved in the use of an analytical standard and a typical signaling pathway that might be investigated in the context of drug development where such analytical methods are critical.

References

- 1. gcms.cz [gcms.cz]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

- 7. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safe Handling and Use of Diethyl Phlthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and experimental context for Diethyl phthalate-d4 (DEP-d4). The information is intended to support laboratory professionals in the safe and effective use of this compound in research and development settings.

Core Safety and Physical Data

Quantitative data for Diethyl phthalate-d4 and its non-deuterated analog, Diethyl phthalate, are summarized below. The toxicological and physical properties are expected to be nearly identical.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Name | 1,2-Benzene-d4-dicarboxylic acid, diethyl ester | [1] |

| Synonyms | Diethyl phthalate-3,4,5,6-d4 | |

| CAS Number | 93952-12-6 | [2] |

| Molecular Formula | C₁₂H₁₀D₄O₄ | [1] |

| Molecular Weight | 226.26 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Melting Point | -3 °C | [2][3] |

| Boiling Point | 298-299 °C (for non-deuterated) | [3] |

| Density | 1.158 g/cm³ | [2] |

| Solubility | Practically insoluble in water. Miscible with ethanol. | [4] |

| Flash Point | > 200.0 °F (> 93.3 °C) (Closed Cup) | [5] |

| Auto-ignition Temperature | 430 °C (806 °F) (for non-deuterated) | [6] |

Table 2: Toxicological Data (for Diethyl Phthalate)

| Endpoint | Value | Species | Reference |

| LD50, Oral | 8,600 mg/kg | Rat | [7] |

| LD50, Dermal | >10,000 mg/kg | Rat | [7] |

| LC50, Inhalation | > 4.64 mg/L (6 h) | Rat | [8] |

Hazard Identification and GHS Classification

Diethyl phthalate-d4 is classified as harmful and an irritant. The GHS classification is as follows:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[2]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) (Category 3), H335: May cause respiratory irritation.[2]

Signal Word: Warning

Hazard Pictograms:

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is critical to ensure laboratory safety.

Engineering Controls

-

Use a laboratory fume hood to minimize inhalation exposure.[6]

-

Ensure safety showers and eyewash stations are readily accessible.[2]

Personal Protective Equipment

-

Eye/Face Protection: Wear chemical safety goggles with side-shields.[2][6]

-

Hand Protection: Wear protective gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[2][6]

-

Skin and Body Protection: Wear impervious clothing, such as a lab coat.[2][6]

-

Respiratory Protection: If working outside of a fume hood or with aerosols, use a suitable respirator.[2][6]

General Hygiene Practices

Diagram 1: Laboratory Handling Workflow for Diethyl Phthalate-d4

Caption: A workflow for the safe handling of Diethyl phthalate-d4 in a laboratory setting.

Storage and Stability

-

Store in a tightly sealed container in a cool, well-ventilated area.[2]

-

Keep away from direct sunlight and sources of ignition.[2]

-

Recommended storage temperature is -20°C for the pure form.[2]

-

The compound is stable under recommended storage conditions.[6]

-

Incompatible with strong oxidizing agents and strong bases.[6]

Accidental Release Measures

-

Minor Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[9][10]

-

Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[10]

-

Clean the affected area with a suitable solvent (e.g., alcohol) and dispose of cleaning materials as hazardous waste.[2]

Toxicological Information and Signaling Pathways

Diethyl phthalate is recognized as an endocrine-disrupting chemical (EDC). Its primary metabolite, monoethyl phthalate (MEP), is believed to be the active toxicant.[4] The main mechanisms of action involve the modulation of nuclear receptor signaling pathways, particularly the Peroxisome Proliferator-Activated Receptors (PPARs) and Estrogen Receptors (ERs).

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

While diethyl phthalate itself is inactive, its metabolite MEP can act as an agonist for PPARs, particularly PPARα and PPARγ.[3] Activation of these receptors can lead to a range of downstream effects on lipid metabolism and gene expression.

-

PPARα Activation: Primarily in the liver, activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation.[6]

-

PPARγ Activation: In adipose tissue, PPARγ activation is involved in adipogenesis (fat cell formation).[3]

Diagram 2: Simplified PPAR Signaling Pathway Activated by Monoethyl Phthalate (MEP)

Caption: MEP, a metabolite of DEP, activates PPARs, leading to changes in gene expression.

Estrogen Receptor (ER) Signaling

Some studies suggest that diethyl phthalate can act as an estrogen mimetic, although it does not directly bind to the estrogen receptor α (ERα).[1] It appears to indirectly activate ERα, leading to downstream signaling events that can promote cell proliferation. This may involve the activation of extra-nuclear signaling pathways such as PI3K/AKT and ERK/MAPK.[11]

Experimental Protocols: Use of Diethyl Phthalate-d4 as an Internal Standard

Diethyl phthalate-d4 is commonly used as an internal standard in analytical methods for the quantification of phthalates in various matrices due to its similar chemical properties to the non-deuterated form and its distinct mass-to-charge ratio.

General Protocol for GC-MS Analysis of Phthalates in Liquid Samples

This protocol provides a general framework. Specific parameters may need to be optimized based on the sample matrix and instrumentation.

1. Preparation of Standards:

-

Prepare a stock solution of Diethyl phthalate-d4 in a suitable solvent (e.g., isohexane, methylene chloride) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards containing known concentrations of the target phthalates.

-

Spike each calibration standard and sample with a known amount of the Diethyl phthalate-d4 internal standard stock solution.

2. Sample Preparation (Liquid-Liquid Extraction):

-

To a known volume of the liquid sample (e.g., 10 mL), add the internal standard.

-

Extract the sample with a suitable organic solvent (e.g., isohexane) by vigorous shaking in a separatory funnel.

-

Collect the organic layer. Repeat the extraction process.

-

Combine the organic extracts and concentrate them to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Instrumental Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a suitable capillary column (e.g., DB-5ms).

-

Injector: Splitless mode.

-

Oven Program: A temperature gradient is typically used, for example, starting at 100°C and ramping up to 300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each phthalate and for Diethyl phthalate-d4.

-

4. Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of the target analyte to the peak area of the internal standard against the concentration of the analyte.

-

Quantify the amount of each phthalate in the samples by using the calibration curve.

Diagram 3: Workflow for GC-MS Analysis with DEP-d4 Internal Standard

Caption: A general workflow for the quantification of phthalates using GC-MS with DEP-d4 as an internal standard.

Conclusion

Diethyl phthalate-d4 is a valuable tool for analytical research, but it requires careful handling due to its potential health hazards. This guide provides a comprehensive overview of the necessary safety precautions, handling procedures, and relevant toxicological information to ensure its safe and effective use in the laboratory. Researchers should always consult the most recent Safety Data Sheet from their supplier and adhere to all institutional and regulatory guidelines.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The Pollutant Diethylhexyl Phthalate Regulates Hepatic Energy Metabolism via Species-Specific PPARα-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The estrogen receptor signaling pathway activated by phthalates is linked with transforming growth factor-β in the progression of LNCaP prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. The Peculiar Estrogenicity of Diethyl Phthalate: Modulation of Estrogen Receptor α Activities in the Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Diethyl Phthalate-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Diethyl phthalate-d4 (DEP-d4), a deuterated analog of Diethyl phthalate (DEP). Given that the isotopic substitution in DEP-d4 is not expected to significantly alter its physical properties, this guide draws upon the well-established solubility characteristics of DEP. The information presented herein is intended to support research, development, and quality control activities where DEP-d4 is utilized.

Core Topic: Solubility Profile

Diethyl phthalate is a colorless, oily liquid that serves various industrial purposes, including as a plasticizer and a solvent in cosmetic formulations.[1] Its deuterated form, DEP-d4, is often employed as an internal standard in analytical chemistry for the quantification of phthalates in various matrices. A thorough understanding of its solubility is paramount for its effective use in laboratory and industrial settings.

Quantitative Solubility Data

Diethyl phthalate is widely reported to be miscible with a range of common organic solvents. "Miscible" indicates that the solute and solvent will mix in all proportions to form a homogeneous solution. Therefore, for the solvents listed below, quantitative solubility limits are not applicable as complete solubility is expected.

| Organic Solvent | Solubility of Diethyl Phthalate |

| Ethanol | Miscible[2][3][4] |

| Ethyl Ether | Miscible[2][3][5] |

| Acetone | Soluble/Miscible[2][3][5][6] |

| Benzene | Soluble/Miscible[2][3][5][6] |

| Carbon Tetrachloride | Soluble[2][3] |

| Ketones (general) | Soluble/Miscible[2][6][7] |

| Esters (general) | Soluble/Miscible[2][6][7] |

| Aromatic Hydrocarbons | Soluble/Miscible[1][2][7] |

It is important to note that while DEP is miscible with many organic solvents, it has limited solubility in water, approximately 1.08 g/L at 25°C.[1][8]

Experimental Protocols for Solubility Determination

While Diethyl phthalate is known to be miscible in the aforementioned solvents, the following experimental protocols outline a general methodology for determining the solubility of a compound like DEP-d4, which can be adapted for quality control or for testing in novel solvent systems.

Method 1: Visual Miscibility Assessment

Objective: To qualitatively determine if Diethyl phthalate-d4 is miscible in a given organic solvent.

Materials:

-

Diethyl phthalate-d4

-

Test solvent (e.g., ethanol, acetone)

-

Glass test tubes with stoppers

-

Pipettes

-

Vortex mixer

Procedure:

-

To a clean, dry test tube, add 1 mL of the organic solvent.

-

Using a clean pipette, add 1 mL of Diethyl phthalate-d4 to the same test tube.

-

Stopper the test tube and vortex for 30 seconds.

-

Visually inspect the mixture against a well-lit background.

-

Observation:

-

If a single, clear phase is observed, the two liquids are miscible.

-

If two distinct layers form, or if the solution appears cloudy or contains undissolved droplets, the liquids are immiscible or partially miscible.

-

Method 2: Shake-Flask Method for Quantitative Solubility

Objective: To determine the quantitative solubility of a compound in a solvent at a specific temperature. This method is more applicable for systems where miscibility is not assumed.

Materials:

-

Diethyl phthalate-d4

-

Solvent of interest

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Add an excess amount of Diethyl phthalate-d4 to a vial containing a known volume of the solvent. The excess solid/liquid should be clearly visible.

-

Seal the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to rest in the constant temperature bath for at least 24 hours to allow undissolved material to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filter the sample through a syringe filter into a clean vial for analysis. This step is crucial to remove any undissolved microparticles.

-

Quantify the concentration of Diethyl phthalate-d4 in the filtrate using a calibrated HPLC or GC-MS method.

-

The resulting concentration is the solubility of Diethyl phthalate-d4 in that solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound.

Caption: A generalized workflow for determining equilibrium solubility.

References

- 1. allanchem.com [allanchem.com]

- 2. Diethyl phthalate | 84-66-2 [chemicalbook.com]

- 3. Diethyl Phthalate | C12H14O4 | CID 6781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl phthalate CAS#: 84-66-2 [chemicalbook.com]

- 5. Diethyl Phthalate Manufacturers and Suppliers China - Factory - Weifang Integratechem Co., Ltd. [integratechem.com]

- 6. TABLE 3-2, Physical and Chemical Properties of Diethyl Phthalate - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ec.europa.eu [ec.europa.eu]

- 8. Diethyl phthalate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mass Spectrum and Fragmentation Pattern of Diethyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrum and electron ionization (EI) fragmentation pattern of Diethyl phthalate-d4 (DEP-d4). This deuterated internal standard is crucial for the accurate quantification of diethyl phthalate in various matrices. This document outlines the expected mass spectral data, a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and a visual representation of its fragmentation pathway.

Mass Spectrum of Diethyl Phthalate-d4

The mass spectrum of Diethyl phthalate-d4 is characterized by a molecular ion and several key fragment ions. The deuterium labeling on the benzene ring results in a +4 mass unit shift for the molecular ion and any fragments retaining this ring structure compared to its non-deuterated counterpart. The expected mass spectrum is summarized in the table below.

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 226 | [M]⁺ | Low |

| 181 | [M - OC₂H₅]⁺ | Moderate |

| 153 | [C₈D₄O₃+H]⁺ | 100 (Base Peak) |

| 154 | Isotope peak of m/z 153 | ~8.8 |

| 125 | [C₇D₄O₂]⁺ | Low |

| 76-80 | Deuterated benzene ring fragments | Low |

Fragmentation Pattern of Diethyl Phthalate-d4

Under electron ionization (EI), Diethyl phthalate-d4 undergoes a series of characteristic fragmentation reactions. The primary fragmentation pathways are illustrated in the diagram below. The molecular ion ([M]⁺) is formed at m/z 226. The most prominent fragmentation involves the loss of an ethoxy radical (•OC₂H₅) to form the ion at m/z 181. The base peak at m/z 153 is the protonated deuterated phthalic anhydride, a highly stable fragment characteristic of phthalate esters.

An In-Depth Technical Guide on the Environmental Fate and Degradation of Diethyl Phthalate-d4

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the environmental fate and degradation of Diethyl phthalate-d4 (DEP-d4). While DEP-d4 is primarily utilized as an internal standard for the quantification of Diethyl Phthalate (DEP) and other phthalates in environmental and biological matrices, understanding its own environmental behavior is crucial for accurate experimental design and data interpretation. Due to a lack of direct studies on DEP-d4, this guide extrapolates its environmental fate from the extensive research conducted on its non-deuterated analogue, DEP. The guide incorporates a discussion of potential kinetic isotope effects (KIEs) that may lead to differences in degradation rates between the two compounds. Key degradation pathways, including abiotic hydrolysis and photolysis, as well as biotic degradation by microorganisms, are detailed. Experimental protocols for studying these degradation processes are provided, along with quantitative data on the physicochemical properties and degradation kinetics of DEP.

Physicochemical Properties

The environmental transport and fate of a chemical are largely dictated by its physicochemical properties. The properties of DEP are well-documented and are expected to be very similar for DEP-d4, as deuteration has a negligible effect on most of these parameters.

| Property | Value for Diethyl Phthalate (DEP) | Reference(s) |

| CAS Number | 84-66-2 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₄ | [3] |

| Molecular Weight | 222.24 g/mol | [1][4] |

| Appearance | Clear, colorless, oily liquid | [2][3][5] |

| Melting Point | -3 to -40.5 °C | [3][4] |

| Boiling Point | 298-299 °C | [3][5] |

| Density | 1.12 g/cm³ at 20 °C | [3][5] |

| Water Solubility | 1080 mg/L at 25 °C | [1][5] |

| Vapor Pressure | 0.002 mmHg at 25 °C | [3] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 2.42 - 2.47 | [1][3] |

| Henry's Law Constant | 7.8 x 10⁻⁷ atm·m³/mol | [1] |

Abiotic Degradation

Abiotic degradation processes are those that do not involve biological organisms. For DEP, and presumably DEP-d4, the primary abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of DEP, hydrolysis involves the cleavage of the ester bonds to form monoethyl phthalate (MEP) and subsequently phthalic acid (PA) and ethanol.

The rate of hydrolysis is significantly influenced by pH. Under neutral environmental conditions (pH 7), the hydrolysis of DEP is negligible[6]. However, the rate increases under both acidic and alkaline conditions[6].

Kinetic Isotope Effect in Hydrolysis: The hydrolysis of esters can exhibit a kinetic isotope effect (KIE) when hydrogen atoms at or near the reaction center are replaced with deuterium. For DEP-d4, where the four hydrogens on the ethyl groups are replaced with deuterium, a secondary KIE is expected. The C-D bond is stronger than the C-H bond, which can lead to a slightly slower reaction rate for the deuterated compound. Therefore, the hydrolysis of DEP-d4 is predicted to be slightly slower than that of DEP under the same conditions.

Photolysis

Photolysis is the degradation of a compound by light. DEP can undergo direct photolysis by absorbing UV radiation, leading to the cleavage of its ester bonds. The primary products of DEP photolysis in water are also monoethyl phthalate (MEP) and phthalic acid[7]. The presence of photosensitizers, such as titanium dioxide (TiO₂), can significantly enhance the rate of photolytic degradation through the generation of highly reactive hydroxyl radicals[8][9].

Kinetic Isotope Effect in Photolysis: Similar to hydrolysis, a secondary kinetic isotope effect may be observed in the photolysis of DEP-d4. The difference in bond strength between C-D and C-H could slightly alter the vibrational energy levels of the molecule and thus its susceptibility to photochemical cleavage, potentially leading to a marginally slower degradation rate for DEP-d4 compared to DEP.

Biotic Degradation

Biodegradation is the breakdown of organic matter by microorganisms, and it is the primary mechanism for the environmental degradation of DEP[3]. Numerous bacterial and fungal species have been identified that can utilize DEP as a sole source of carbon and energy.

The initial and rate-limiting step in the aerobic biodegradation of DEP is the enzymatic hydrolysis of the ester bonds by esterases, producing monoethyl phthalate (MEP) and then phthalic acid (PA)[3][10]. Phthalic acid is then further metabolized through various intermediates before entering the Krebs cycle. Common DEP-degrading bacteria include species of Pseudomonas and Rhodococcus.

Kinetic Isotope Effect in Biodegradation: The enzymatic reactions involved in biodegradation are often highly sensitive to isotopic substitution. The cleavage of a C-H bond is a common rate-determining step in many microbial catabolic pathways. Therefore, a primary kinetic isotope effect is expected for the biodegradation of DEP-d4 if the C-D bond cleavage is involved in the rate-limiting step of the degradation pathway. This would result in a significantly slower biodegradation rate for DEP-d4 compared to DEP. Studies on the microbial degradation of other deuterated aromatic compounds have shown noticeable isotope effects[11][12].

Aerobic Biodegradation Pathway

The aerobic biodegradation of DEP typically proceeds through the following steps, as illustrated by studies on Pseudomonas and Rhodococcus species[13][14][15][16].

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. Diethyl phthalate | 84-66-2 [chemicalbook.com]

- 3. Diethyl phthalate - Wikipedia [en.wikipedia.org]

- 4. 5 Diethyl Phthalate (DEP), Danish Environmental Protection Agency [www2.mst.dk]

- 5. allanchem.com [allanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 13C/12C isotope fractionation of aromatic hydrocarbons during microbial degradation [pubmed.ncbi.nlm.nih.gov]

- 13. Biodegradation of diethyl phthalate and phthalic acid by a new indigenous Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biodegradation of dimethyl phthalate, diethyl phthalate and di-n-butyl phthalate by Rhodococcus sp. L4 isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Diethyl Phthalate-d4 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Diethyl phthalate-d4 (DEP-d4) as an internal standard in the quantitative analysis of phthalates by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard like DEP-d4 is a robust method to improve the accuracy and precision of analytical measurements by correcting for variability in sample preparation and instrument response.

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer products. Due to their potential endocrine-disrupting properties and other adverse health effects, regulatory bodies worldwide have established limits for their presence in food, beverages, consumer products, and environmental samples.[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly employed technique for the separation, identification, and quantification of phthalates.[1][4] To ensure the reliability of quantitative results, the use of an internal standard is crucial. An ideal internal standard should have similar chemical and physical properties to the analytes of interest but be distinguishable by the detector. Deuterated analogs of the target compounds, such as Diethyl phthalate-d4 (DEP-d4), are excellent internal standards as they co-elute with the non-deuterated analyte but have a different mass-to-charge ratio (m/z), allowing for separate detection by the mass spectrometer.[5][6][7]

Principle of Internal Standardization

The internal standard (IS) method involves adding a known amount of a specific compound (in this case, DEP-d4) to every sample, standard, and blank. The ratio of the analyte's response to the internal standard's response is then plotted against the analyte's concentration to create a calibration curve. This ratio normalization corrects for variations in injection volume, sample matrix effects, and inconsistencies during sample preparation, leading to more accurate and precise quantification.

Quantitative Data Summary

The following tables summarize the quantitative performance data for methods utilizing deuterated phthalates as internal standards in GC-MS analysis.

Table 1: Calibration Curve Linearity for Phthalate Analysis using a Deuterated Internal Standard

| Analyte | Concentration Range (µg/L) | Coefficient of Determination (R²) | Reference |

| Diethyl phthalate (DEP) | 0.45 - 16.2 (mg L⁻¹) | > 0.99 | [5] |

| Multiple Phthalates | 0.2 - 10.0 (µg/mL) | > 0.9953 | [8][9] |

| 10 Phthalates | 0.1 - 200.0 | > 0.996 | [10] |

| Multiple Phthalates | 0.02 - 1.00 (µg/mL) | > 0.998 | [11] |

Table 2: Recovery and Precision Data for Deuterated Internal Standards

| Internal Standard | Matrix | Mean Recovery (%) | Relative Standard Deviation (RSDr %) | Reference |

| Deuterated PAEs | Indoor Air | > 89.7 | Not Specified | [8][9] |

| Di-n-hexyl-phthalate-d4 | Coffee Brew | > 78 (typically ~100) | 6 - 15 | [5] |

| 10 Phthalates (spiked) | Non-alcoholic beverages | 91.5 - 118.1 (Trueness) | 2.7 - 9.1 | [10] |

Table 3: Method Detection and Quantification Limits

| Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |

| Phthalate Acid Esters | Not Specified | 5 - 20 µg L⁻¹ | Coffee Brew | [5] |

| 10 Phthalates | 0.5 - 1.0 ng/L | 1.5 - 3.0 ng/L | Non-alcoholic beverages | [10] |

Experimental Protocols

The following are detailed protocols for the analysis of phthalates using DEP-d4 as an internal standard. It is crucial to minimize contact with plastic materials throughout the entire procedure to avoid contamination.[6][7][12] All glassware should be thoroughly cleaned and rinsed with appropriate solvents (e.g., acetone, hexane) before use.[7][12]

Protocol 1: Analysis of Phthalates in Liquid Samples (e.g., Beverages)

This protocol is adapted from methodologies for analyzing phthalates in coffee and non-alcoholic beverages.[5][10]

4.1.1. Reagents and Materials

-

Diethyl phthalate-d4 (DEP-d4)

-

Phthalate standards mix

-

Hexane (pesticide grade)

-

Methanol (HPLC grade)

-

Sodium chloride (NaCl) solution (10%)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas, high purity

-

Glassware: centrifuge tubes, separatory funnels, volumetric flasks, GC vials with PTFE-lined septa

4.1.2. Preparation of Standards

-

Stock Solutions: Prepare individual stock solutions of phthalate standards and DEP-d4 at a concentration of 1000 mg/L in a suitable solvent like hexane.[10]

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions to create a calibration curve (e.g., 0.1, 1.0, 5.0, 10.0, 20.0, 50.0, 100.0, and 200.0 µg/L).[10]

-

Internal Standard Spiking: Add a known amount of DEP-d4 working solution to each calibration standard to achieve a constant final concentration.

4.1.3. Sample Preparation (Liquid-Liquid Extraction)

-

Take a known volume of the liquid sample (e.g., 5.00 mL) in a glass centrifuge tube.[10]

-

Spike the sample with a known amount of the DEP-d4 internal standard solution.[5]

-

Add 1.5 mL of methanol and vortex to mix.[10]

-

Transfer the mixture to a separatory funnel and add 15 mL of n-hexane.[10]

-

Shake vigorously for approximately 7 minutes and then allow the phases to separate.[10] If an emulsion forms, add 0.5 mL of 10% NaCl solution to break it.[10]

-

Collect the organic (n-hexane) layer.

-

Repeat the extraction process one more time with a fresh aliquot of n-hexane.[10]

-

Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.[10]

-

Concentrate the extract to about 5 mL using a rotary evaporator and then to dryness under a gentle stream of nitrogen.[10]

-

Reconstitute the residue in a known volume of n-hexane (e.g., 1 mL) and transfer to a GC vial for analysis.[10]

4.1.4. GC-MS Parameters

-

GC System: Agilent 8890 GC or equivalent

-

Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar[10]

-

Injector: Splitless mode at 280°C[8]

-

Oven Program: Initial temperature of 100°C (hold for 1 min), ramp to 280°C at 10°C/min, then to 310°C at 5°C/min (hold for 5 min).[10]

-

MS System: Agilent 5977B MS or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV[13]

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each phthalate and for DEP-d4.

Protocol 2: Analysis of Phthalates in Air Samples

This protocol is based on methods for analyzing phthalates in indoor air using solid-phase extraction.[8][9]

4.2.1. Reagents and Materials

-

Diethyl phthalate-d4 (DEP-d4)

-

Phthalate standards mix

-

Acetone (pesticide grade)

-

Solid-phase extraction cartridges (e.g., Styrene-divinylbenzene)

-

Air sampling pump

-

Glassware and equipment as in Protocol 1

4.2.2. Preparation of Standards Follow the procedure outlined in section 4.1.2.

4.2.3. Sample Preparation (Solid-Phase Extraction)

-

Spike the adsorbent tube with a known amount of DEP-d4 and other deuterated standards.[8]

-

Draw a known volume of air through the adsorbent tube using a calibrated air sampling pump.[8]

-

After sampling, elute the trapped phthalates from the adsorbent using a suitable solvent (e.g., 10 mL of acetone) with ultrasonication for 10 minutes.[8]

-

Concentrate a portion of the extract (e.g., 5 mL) under a gentle stream of nitrogen to a final volume of 0.5 mL.[8]

-

Transfer the concentrated extract to a GC vial for analysis.

4.2.4. GC-MS Parameters Use similar GC-MS parameters as described in section 4.1.4, with potential adjustments to the temperature program based on the specific analytes and column used.[8]

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of phthalates using DEP-d4 as an internal standard.

Caption: Workflow for GC-MS analysis with LLE.

Caption: Workflow for GC-MS analysis with SPE.

Conclusion

Diethyl phthalate-d4 serves as an excellent internal standard for the quantitative analysis of phthalates by GC-MS. Its chemical similarity to the target analytes ensures that it behaves similarly during sample preparation and analysis, effectively compensating for variations and improving the accuracy and reliability of the results. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this robust analytical technique in their laboratories.

References

- 1. fses.oregonstate.edu [fses.oregonstate.edu]

- 2. agilent.com [agilent.com]

- 3. fses.oregonstate.edu [fses.oregonstate.edu]

- 4. gcms.cz [gcms.cz]

- 5. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) | OIV [oiv.int]

- 7. oiv.int [oiv.int]

- 8. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 11. shimadzu.com [shimadzu.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Chemical Analysis and Risk Assessment of Diethyl Phthalate in Alcoholic Beverages with Special Regard to Unrecorded Alcohol | PLOS One [journals.plos.org]

Application Note: Quantification of Phthalates in Consumer Products Using Diethyl Phthalate-d4 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalates are a class of synthetic chemicals widely used as plasticizers in a variety of consumer products. Due to their potential endocrine-disrupting properties, regulatory bodies worldwide have established limits for their presence in many items. This application note presents a robust and sensitive method for the quantification of common phthalates in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of Diethyl phthalate-d4 (DEP-d4) as an internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This protocol is designed for researchers, scientists, and professionals in drug development and quality control who require reliable phthalate analysis.

Introduction

Phthalate esters are ubiquitous environmental contaminants due to their extensive use in plastics, personal care products, and food packaging materials.[1] Their potential to leach from these products leads to human exposure and raises health concerns, including endocrine disruption and reproductive toxicity.[2][3] Consequently, sensitive and reliable analytical methods are crucial for monitoring phthalate levels to ensure consumer safety and regulatory compliance.[1][4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for phthalate analysis due to its high sensitivity, selectivity, and applicability to a wide range of matrices without the need for derivatization.[5] A significant challenge in phthalate analysis is the pervasive background contamination from laboratory equipment and solvents.[4] The use of isotopically labeled internal standards, such as Diethyl phthalate-d4, is a critical strategy to mitigate these issues and ensure accurate quantification by compensating for analyte loss during sample preparation and ion suppression or enhancement during analysis.[5][6]

This application note provides a detailed protocol for the quantification of several common phthalates using LC-MS/MS with Diethyl phthalate-d4 as an internal standard.

Experimental Protocols

Reagents and Materials

-

Standards: Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), Bis(2-ethylhexyl) phthalate (DEHP), and Di-n-octyl phthalate (DNOP) were purchased from a certified supplier.

-

Internal Standard: Diethyl phthalate-d4 (DEP-d4) was obtained from a certified supplier.

-

Solvents: LC-MS grade methanol, acetonitrile, and water are required.

-

Chemicals: Ammonium acetate and formic acid (LC-MS grade).

-

Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., C18), glassware (avoid plasticware to minimize contamination).[2]

Standard and Internal Standard Preparation

-

Stock Solutions: Prepare individual stock solutions of each phthalate and DEP-d4 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a mixed working standard solution containing all target phthalates by diluting the stock solutions in methanol. A typical concentration is 10 µg/mL.[1]

-

Internal Standard Working Solution: Prepare a working solution of DEP-d4 in methanol at a concentration of 1 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the mixed working standard solution into a phthalate-free matrix (e.g., clean water or a surrogate matrix). Add the internal standard working solution to each calibration standard to achieve a final concentration of 100 ng/mL.

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are general guidelines for liquid and solid samples.

A. Liquid Samples (e.g., Beverages, Urine)

-

Spiking: To 1 mL of the liquid sample, add a known amount of the DEP-d4 internal standard working solution.

-

Extraction:

-

"Dilute and Shoot": For cleaner matrices like distilled beverages, a simple 1:1 dilution with water may be sufficient.

-

Solid-Phase Extraction (SPE): For more complex matrices, condition a C18 SPE cartridge with methanol followed by water. Load the sample and wash with water. Elute the phthalates with methanol or acetonitrile.[5][7]

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.[7]

B. Solid Samples (e.g., Consumer Product Material, Soil)

-

Extraction: Weigh 1 gram of the homogenized sample and extract with an appropriate solvent like methanol using ultrasonication for 30 minutes.[1][4]

-

Centrifugation: Centrifuge the extract to separate the solid material.

-

Internal Standard Spiking: Transfer the supernatant to a clean vial and spike with the DEP-d4 internal standard.

-

Cleanup (if necessary): The extract can be further cleaned up using SPE as described for liquid samples.

-

Filtration: Filter the final extract through a 0.22 µm syringe filter before LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is commonly used.[2]

-

Mobile Phase A: Water with 10 mM ammonium acetate.[4]

-

Mobile Phase B: Methanol or Acetonitrile.[4]

-

Gradient Elution: A typical gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the phthalates.

-

Flow Rate: 0.3 - 0.5 mL/min.[7]

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40 °C.[7]

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Optimized MRM Transitions for Phthalates and Diethyl phthalate-d4

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Dimethyl phthalate (DMP) | 195.1 | 163.1 | 50 |

| Diethyl phthalate (DEP) | 223.1 | 149.1 | 50 |

| Dibutyl phthalate (DBP) | 279.2 | 149.1 | 50 |

| Benzyl butyl phthalate (BBP) | 313.2 | 149.1 | 50 |

| Bis(2-ethylhexyl) phthalate (DEHP) | 391.3 | 149.1 | 50 |

| Di-n-octyl phthalate (DNOP) | 391.3 | 279.2 | 50 |

| Diethyl phthalate-d4 (DEP-d4) | 227.1 | 153.1 | 50 |

Note: The specific m/z values may vary slightly depending on the instrument and conditions.

Table 2: Method Performance Data

| Analyte | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |

| DMP | >0.99 | 0.1 | 0.5 | 85-110 |

| DEP | >0.99 | 0.1 | 0.5 | 90-115 |

| DBP | >0.99 | 0.2 | 1.0 | 80-110 |

| BBP | >0.99 | 0.2 | 1.0 | 85-115 |

| DEHP | >0.99 | 0.5 | 2.0 | 75-105 |

| DNOP | >0.99 | 0.5 | 2.0 | 70-100 |

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are dependent on the matrix and instrument sensitivity. The presented values are typical for this type of analysis.

Visualization

Experimental Workflow

Caption: Overall workflow for the quantification of phthalates using LC-MS/MS.

Conclusion

The described LC-MS/MS method utilizing Diethyl phthalate-d4 as an internal standard provides a reliable and sensitive approach for the quantification of common phthalates in a variety of consumer products. The detailed protocol for sample preparation and instrument conditions, along with the use of an isotopically labeled internal standard, ensures high-quality data by effectively compensating for matrix effects and procedural variations. This method is well-suited for routine monitoring, quality control, and research applications in the fields of environmental science, food safety, and drug development.

References

- 1. agilent.com [agilent.com]

- 2. s4science.at [s4science.at]

- 3. mdpi.com [mdpi.com]

- 4. sciex.com [sciex.com]

- 5. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]

- 6. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of a liquid chromatography-tandem mass spectrometry method for the simultaneous determination of phthalates and bisphenol a in serum, urine and follicular fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fda.gov.tw [fda.gov.tw]

Application Note & Protocol: Sample Preparation for Diethyl Phthalate-d4 Analysis in Water Matrices

Introduction

Diethyl phthalate (DEP) is a widely used plasticizer and solvent in various consumer products, leading to its frequent detection in environmental water sources. Diethyl phthalate-d4 (DEP-d4) is a deuterated analog of DEP, commonly employed as an internal standard or surrogate in analytical methods to ensure the accuracy and reliability of quantitative analysis of phthalates in complex matrices like water. Proper sample preparation is a critical step to isolate and concentrate DEP-d4 and other phthalates from the water sample, remove interfering substances, and ensure compatibility with the analytical instrument, typically a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-mass spectrometer (LC-MS).

This document provides detailed application notes and protocols for the preparation of water samples for the analysis of Diethyl phthalate-d4. It is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The protocols described include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Dispersive Liquid-Liquid Microextraction (DLLME), and Stir Bar Sorptive Extraction (SBSE).

Data Presentation: Comparison of Sample Preparation Methods

The selection of a sample preparation method depends on factors such as the water matrix, required detection limits, sample volume, and available resources. The following table summarizes the quantitative performance data for various methods used for the analysis of phthalates, including DEP, in water matrices. This data can be extrapolated to the performance expected for DEP-d4.

| Method | Water Matrix | Recovery (%) | LOD (µg/L) | LOQ (µg/L) | RSD (%) | Reference |

| Solid-Phase Extraction (SPE) | Drinking Water | 98.2 - 110.0 | 0.025 - 0.050 | 0.08 - 0.17 | 1.20 - 2.20 | |

| Bottled Water | - | 0.5 - 1 | 1 - 2 | < 10 | [1] | |

| Water | 97.99 - 100.56 | - | - | - | [2] | |

| Liquid-Liquid Extraction (LLE) | Drinking Water | R ± 30% of true value | - | - | < 20 | |

| Aqueous Samples | 89 - 102 | 0.12 - 1.15 | 0.85 - 4 | < 4 | [3] | |

| Aqueous Samples | 80.0 - 100.0 | 0.15 - 0.3 | - | 2.2 - 7.8 | [4][5] | |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Water Samples | 91 - 97 | 1.0 - 1.6 | - | < 9.7 | [1][6] |

| Perfumes | 85.6 - 95.8 | 0.003 - 0.070 | - | < 4.2 | [7] | |

| Stir Bar Sorptive Extraction (SBSE) | Seawater | 56.97 - 124.22 | 0.25 - 174.42 (ng/L) | - | 0.41 - 14.39 | [8] |

| Drinking Water | - | 0.003 - 0.040 | - | < 14.8 | [9] |

Note: The data presented is for phthalates in general, and performance for DEP-d4 is expected to be similar. Recovery, LOD, LOQ, and RSD can vary depending on the specific experimental conditions and the complexity of the water matrix.

Experimental Protocols

To minimize the risk of contamination, it is crucial to use glassware for all steps of the analytical procedure and to rinse all containers thoroughly with methanol, ethyl acetate, and n-hexane.[10] It is also important to perform a method blank with each set of extractions to correct for any background contamination.[11]

Solid-Phase Extraction (SPE) Protocol

SPE is a common and effective technique for extracting phthalates from water samples.[12] It offers high recovery and is simple to perform.[12]

Materials:

-

Methanol (HPLC grade)

-

Ethyl acetate (pesticide grade)

-

Deionized water

-

Sample collection bottles (glass)

-

Vacuum manifold for SPE

Procedure:

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol through the cartridge. Do not allow the cartridge to go dry.

-

Cartridge Equilibration: Equilibrate the cartridge by passing 10 mL of deionized water through it.

-

Sample Loading: Accurately measure 100 mL of the water sample. If the sample contains suspended solids, it should be filtered. Pass the sample through the conditioned and equilibrated SPE cartridge at a flow rate of approximately 5 mL/min.

-

Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

-

Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

-

Elution: Elute the retained analytes (including DEP-d4) by passing 5 mL of ethyl acetate through the cartridge.[12] Collect the eluate in a clean glass tube.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Analysis: The concentrated extract is now ready for analysis by GC-MS or another suitable instrument.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic extraction method suitable for isolating phthalates from aqueous samples.

Materials:

-

Separatory funnel (glass)

-

n-Hexane or Dichloromethane (pesticide grade)[4]

-

Sodium sulfate (anhydrous, granular)

-

Sample collection bottles (glass)

-

Concentrator tube

Procedure:

-

Sample Preparation: Measure 500 mL of the water sample into a 1 L separatory funnel.

-

Spiking: Spike the sample with the appropriate amount of DEP-d4 standard solution.

-

Extraction: Add 30 mL of n-hexane to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel to release pressure. Allow the layers to separate.

-

Collection of Organic Layer: Drain the lower aqueous layer back into the original sample bottle. Drain the upper organic layer into a flask containing anhydrous sodium sulfate to remove any residual water.

-

Repeat Extraction: Return the aqueous phase to the separatory funnel and repeat the extraction two more times with fresh 30 mL portions of n-hexane. Combine all organic extracts in the flask with sodium sulfate.

-

Concentration: Carefully decant the dried organic extract into a concentrator tube. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

-

Analysis: The extract is ready for instrumental analysis.

Dispersive Liquid-Liquid Microextraction (DLLME) Protocol

DLLME is a miniaturized version of LLE that is rapid, requires minimal solvent, and offers high enrichment factors.[1][6][7]

Materials:

-

Conical centrifuge tubes (glass)

-

Microsyringe

-

Centrifuge

-

Extraction solvent (e.g., chloroform, carbon tetrachloride)[1][6]

Procedure:

-

Sample Preparation: Place 8 mL of the water sample in a glass conical centrifuge tube.[1]

-

Spiking: Add the DEP-d4 internal standard to the sample.

-

Addition of Solvents: Prepare a mixture of 0.25 mL of acetonitrile (disperser solvent) and 0.05 mL of chloroform (extraction solvent).[1]

-

Injection and Dispersion: Rapidly inject this solvent mixture into the water sample using a syringe. A cloudy solution will form, indicating the dispersion of the fine droplets of the extraction solvent in the aqueous phase.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes. This will cause the fine droplets of the extraction solvent to sediment at the bottom of the conical tube.

-

Collection of Sedimented Phase: Carefully remove the upper aqueous layer with a pipette. The sedimented organic phase at the bottom contains the concentrated analytes.

-

Analysis: Collect the sedimented phase with a microsyringe and inject it directly into the analytical instrument (e.g., GC-MS).

Stir Bar Sorptive Extraction (SBSE) Protocol

SBSE is a solventless sample preparation technique that utilizes a magnetic stir bar coated with a sorbent phase (e.g., polydimethylsiloxane - PDMS) to extract analytes from a sample.[14]

Materials:

-

PDMS-coated stir bar (Twister®)[14]

-

Glass vial with a screw cap

-

Magnetic stirrer

-

Thermal desorption unit (TDU) coupled to a GC-MS system

Procedure:

-

Sample Preparation: Place a 10-20 mL water sample into a glass vial.

-

Spiking: Add the DEP-d4 standard to the sample.

-

Extraction: Place the PDMS-coated stir bar into the vial and stir the sample at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C).[14][15]

-

Stir Bar Removal and Drying: After extraction, remove the stir bar from the vial with clean forceps, rinse it with a small amount of deionized water to remove any adhered sample matrix, and gently dry it with a lint-free tissue.

-

Thermal Desorption: Place the dried stir bar into a glass thermal desorption tube. The tube is then placed in a thermal desorption unit connected to the GC-MS.

-

Analysis: The analytes are thermally desorbed from the stir bar and transferred to the GC column for separation and detection by the mass spectrometer.

Mandatory Visualization

The following diagram illustrates the general workflow for the sample preparation and analysis of Diethyl phthalate-d4 in water matrices.

Caption: Workflow for DEP-d4 sample preparation and analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Air-assisted liquid-liquid microextraction method as a novel microextraction technique; application in extraction and preconcentration of phthalate esters in aqueous sample followed by gas chromatography-flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Solvent‐vapor‐assisted liquid–liquid microextraction: A novel method for the determination of phthalate esters in aqueous samples using GC–MS [agris.fao.org]

- 6. scilit.com [scilit.com]

- 7. Development and validation of a dispersive liquid–liquid microextraction method for the determination of phthalate esters in perfumes using gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Application of Stir Bar Sorptive Extraction and Gas Chromatograph Mass Spectrometer to the Phthalic Acid Esters Analysis in Seawater] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 11enc.eventos.chemistry.pt [11enc.eventos.chemistry.pt]

- 10. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. Detection of phthalate esters in seawater by stir bar sorptive extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. gcms.cz [gcms.cz]

Application Notes and Protocols for the Extraction of Diethyl Phthalate-d4 from Soil and Sediment Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of Diethyl phthalate-d4 (DEP-d4) from soil and sediment matrices. The methodologies outlined are based on established analytical techniques and are intended to deliver reliable and reproducible results for trace-level analysis. DEP-d4 is a deuterated internal standard commonly used in the analysis of phthalate esters to ensure accuracy and precision by correcting for matrix effects and variations in extraction efficiency.

Introduction

Phthalate esters are ubiquitous environmental contaminants due to their extensive use as plasticizers.[1][2] Monitoring their presence in soil and sediment is crucial for assessing environmental contamination and potential human exposure. Accurate quantification of phthalates necessitates robust analytical methods, including efficient extraction and cleanup procedures. The use of an isotopically labeled internal standard like Diethyl phthalate-d4 is essential for achieving high-quality quantitative data.

This document details three common and effective extraction methods: Ultrasonic Extraction, Soxhlet Extraction, and Microwave-Assisted Extraction (MAE). Each protocol is followed by a cleanup step using Solid-Phase Extraction (SPE) and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Sample Preparation

Prior to extraction, soil and sediment samples require preparation to ensure homogeneity and improve extraction efficiency.

Protocol:

-

Air-dry the soil or sediment samples to a constant weight, removing any large debris such as stones and plant matter.

-

Grind the dried sample using a mortar and pestle to create a fine, homogeneous powder.

-

Sieve the powdered sample through a 100-mesh sieve.

-

Store the prepared sample in a clean, airtight glass container at 4°C until extraction. To prevent contamination, avoid using any plastic materials during sample handling and storage.[3]

Extraction Methodologies

Ultrasonic extraction is a rapid and efficient method that utilizes high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration.[4][5][6]

Protocol:

-

Weigh 5.0 g of the prepared sample into a 50 mL glass centrifuge tube.

-

Spike the sample with an appropriate concentration of Diethyl phthalate-d4 solution.

-

Add 20 mL of a 1:1 (v/v) mixture of n-hexane and acetone to the tube.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 25°C).[7]

-

After sonication, centrifuge the sample at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean collection flask.

-

Repeat the extraction process (steps 3-6) two more times with fresh solvent.

-

Combine the supernatants and concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

dot graph TD { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption [align=center] Figure 1: Workflow for Ultrasonic Extraction. enddot